molecular formula C16H9N3O3S2 B2503137 N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide CAS No. 324759-11-7

N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide

Cat. No. B2503137
CAS RN: 324759-11-7
M. Wt: 355.39
InChI Key: BIIVTHDQDQGCIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Biological Activity

  • Diuretic Activity of Biphenyl Benzothiazole-2-carboxamide Derivatives: A series of derivatives, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated significant diuretic activity in vivo, indicating potential applications in conditions requiring diuresis (Yar & Ansari, 2009).
  • Antitumor and Antiproliferative Agents: Benzothiazole derivatives have shown promising antitumor properties, with certain compounds like 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibiting substantial inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
  • Antioxidative and Antiproliferative Activity: Compounds like trimethoxy substituted benzimidazole-2-carboxamide and trihydroxy substituted benzothiazole-2-carboxamide were identified as promising antioxidants and antiproliferative agents, with significant potency in both in vitro assays and computational evaluations (Cindrić et al., 2019).

Antibacterial and Antifungal Properties

  • Antibacterial Agents: Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
  • Antimicrobial, Anti-inflammatory, and Psychotropic Activities: Certain N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, suggesting potential for multifaceted therapeutic applications (Zablotskaya et al., 2013).

Photo-Physical and Chemosensory Applications

  • Chemosensors for Cyanide Anions: Coumarin benzothiazole derivatives were synthesized and investigated for their ability to recognize cyanide anions through distinct mechanisms, indicating their potential use as chemosensors (Wang et al., 2015).
  • Photo-Physical Characteristics: Derivatives like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol were synthesized and analyzed for their absorption-emission properties, revealing their suitability in applications requiring fluorescence or photo-physical characteristics (Padalkar et al., 2011).

Future Directions

Research into benzothiazole derivatives is ongoing, with recent studies focusing on their potential as anti-tubercular compounds . Future research may continue to explore their synthesis, properties, and potential applications in medicine.

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIVTHDQDQGCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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